3-(6,7-Dimethyl-1H-benzimidazol-2-yl)propanoic acid hydrochloride
Overview
Description
“3-(6,7-Dimethyl-1H-benzimidazol-2-yl)propanoic acid hydrochloride” is a chemical compound with the CAS Number 933719-67-6 . It has a molecular weight of 203.29 . The IUPAC name for this compound is 3-(6,7-dimethyl-1H-benzimidazol-2-yl)-1-propanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17N3/c1-8-5-6-10-12(9(8)2)15-11(14-10)4-3-7-13/h5-6H,3-4,7,13H2,1-2H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 203.29 . The storage temperature for this compound is between 28 C .Scientific Research Applications
Chemical Synthesis and Structural Diversity
3-(6,7-Dimethyl-1H-benzimidazol-2-yl)propanoic acid hydrochloride is a versatile compound in chemical synthesis. It is used in generating diverse chemical libraries through alkylation and ring closure reactions. For instance, compounds like 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, derived from similar benzimidazole structures, have been utilized in creating dithiocarbamates, thioethers, and various N-alkylated monocyclic NH-azoles. Such compounds find applications in the development of novel chemical entities with potential therapeutic properties (Roman, 2013).
Antibacterial and Antifungal Properties
Benzimidazole derivatives, like this compound, demonstrate significant antibacterial and antifungal activities. Studies have shown that these compounds, when synthesized with various ligands, exhibit inhibitory effects against a range of bacteria (Tavman et al., 2010). This property makes them valuable in the development of new antimicrobial agents.
Photocatalytic Applications
In the field of materials science, benzimidazole derivatives are used in synthesizing coordination polymers with photocatalytic properties. These properties are essential in environmental applications like the degradation of pollutants. A study involving 1,3-bis(5,6-dimethylbenzimidazol-1-yl)-2-propanol, a structurally similar compound, highlights the potential of these materials in photocatalytic degradation processes (Wei et al., 2020).
Anticorrosion Applications
Benzimidazole derivatives are also explored for their anticorrosion properties. Studies involving similar compounds show their effectiveness in protecting metals like mild steel in corrosive environments. The interaction between these compounds and metal surfaces follows specific adsorption isotherms, contributing to their inhibitory efficiency against corrosion (Ammal et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-7-3-4-9-12(8(7)2)14-10(13-9)5-6-11(15)16;/h3-4H,5-6H2,1-2H3,(H,13,14)(H,15,16);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRQCPUERMSEMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)CCC(=O)O)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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